molecular formula C11H15N5O3 B12794951 3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide CAS No. 5438-72-2

3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide

Cat. No.: B12794951
CAS No.: 5438-72-2
M. Wt: 265.27 g/mol
InChI Key: STMPPRPZVXGOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide is a complex organic compound with a molecular formula of C11H15N5O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cellular processes. Its effects are mediated through binding to active sites on target proteins, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a structurally related compound with stimulant properties.

    Theobromine: 3,7-Dimethylxanthine, another purine derivative with similar chemical properties.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

Properties

CAS No.

5438-72-2

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propanamide

InChI

InChI=1S/C11H15N5O3/c1-14-7(5-4-6(12)17)13-9-8(14)10(18)16(3)11(19)15(9)2/h4-5H2,1-3H3,(H2,12,17)

InChI Key

STMPPRPZVXGOGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.